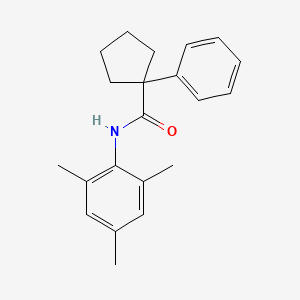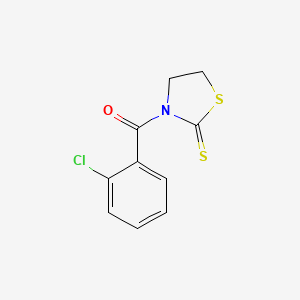
3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione" is a heterocyclic thione with potential applications in various fields of chemistry and pharmacology. The structure of thiazolidine derivatives has been extensively studied due to their relevance in medicinal chemistry and their ability to form complexes with metals .
Synthesis Analysis
The synthesis of thiazolidine derivatives can be achieved through various methods. For instance, the reaction of benzyloxycarbonyl chloride with 1,3-thiazolidine-2-thione in the presence of triethylamine leads to the formation of benzyloxycarbonyl-protected thiazolidine compounds . Similarly, the addition of 1,3-thiazolidine-2-thione to mercury(II) halides results in the formation of 1:1 complexes, which are characterized by spectroscopic methods . Moreover, gold(I) complexes containing tertiary phosphine and 3-benzyl-1,3-thiazolidine-2-thione ligands have been synthesized, demonstrating the versatility of thiazolidine derivatives in coordination chemistry .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been determined using various techniques such as X-ray crystallography. For example, the crystal structure of a benzyloxycarbonyl-protected thiazolidine compound was elucidated, revealing a triclinic crystal system with specific geometric parameters . Additionally, the structure of a gold(I) complex with a 3-benzyl-1,3-thiazolidine-2-thione ligand was confirmed by X-ray crystallographic data .
Chemical Reactions Analysis
Thiazolidine derivatives participate in a range of chemical reactions. They can act as ligands in metal complexes, as demonstrated by their ability to form stable complexes with mercury(II) and gold(I) ions . The reactivity of these compounds can be further modified by the introduction of various substituents, which can influence the formation and stability of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the thione group and the potential for tautomerism between 'imino' and 'amino' forms can affect their chemical behavior . The crystallographic studies provide insights into the conformation and geometry of these molecules, which are crucial for understanding their reactivity and interactions with other chemical entities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNXPKABORMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


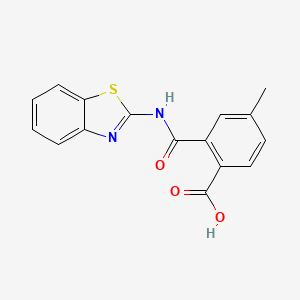
![1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide](/img/structure/B3020484.png)
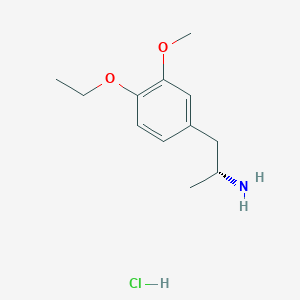
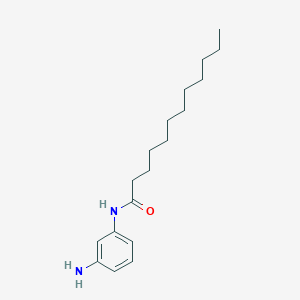
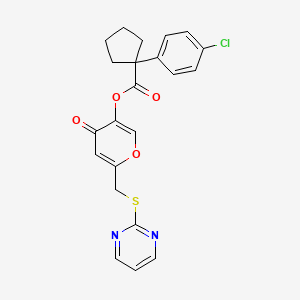
![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)
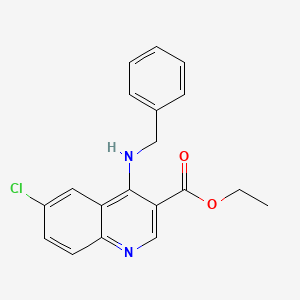
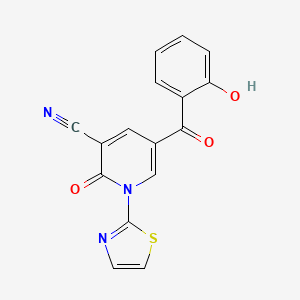
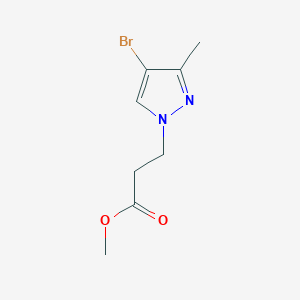

![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)
